4-Methylene-L-proline
Overview
Description
4-Methylene-L-proline is a derivative of the amino acid L-proline, characterized by the presence of a methylene group at the fourth position of the pyrrolidine ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylene-L-proline typically involves the double allylic alkylation of an imine analogue of glycine. This reaction is catalyzed by a chinchonidine-derived catalyst under phase transfer conditions . The key steps include:
- Formation of the imine analogue of glycine.
- Double allylic alkylation in the presence of the catalyst.
- Isolation and purification of the this compound product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the synthetic route mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methylene-L-proline undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be employed under basic conditions.
Major Products:
Oxidation: Formation of 4-hydroxy-L-proline or 4-keto-L-proline.
Reduction: Formation of 4-methyl-L-proline.
Substitution: Formation of various substituted proline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylene-L-proline has diverse applications in scientific research:
Biology: Studied for its role in protein folding and stability due to its conformational constraints.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methylene-L-proline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes involved in proline metabolism, such as proline dehydrogenase and pyrroline-5-carboxylate dehydrogenase.
Pathways: It influences cellular redox control, superoxide generation, and apoptosis pathways. The presence of the methylene group affects the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
4-Hydroxy-L-proline: Differentiated by the presence of a hydroxyl group instead of a methylene group.
4-Keto-L-proline: Contains a keto group at the fourth position.
4-Methyl-L-proline: Features a methyl group at the fourth position.
Uniqueness: 4-Methylene-L-proline is unique due to its methylene group, which imparts distinct reactivity and conformational properties. This uniqueness makes it valuable in the synthesis of constrained peptides and as a probe in biochemical studies .
Properties
IUPAC Name |
(2S)-4-methylidenepyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-2-5(6(8)9)7-3-4/h5,7H,1-3H2,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYQZZMUNYLHII-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(NC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@H](NC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942454 | |
Record name | 4-Methylideneproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20309-87-9 | |
Record name | 4-Methyleneproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020309879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylideneproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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